3,3'-(p-Phenylene)dipropionic acid (PDPA) finds use as a building block in the synthesis of other molecules. Due to its functional groups (two carboxylic acids and a central aromatic ring), PDPA can be a versatile starting material for various organic transformations. For instance, research describes its use in the synthesis of ferrocene derivatives []. Ferrocene is an organometallic compound with unique properties, making it a valuable material in materials science and catalysis [].
3,3'-(p-Phenylene)dipropionic acid, with the chemical formula C₁₂H₁₄O₄, is a dicarboxylic acid characterized by two propionic acid groups attached to a para-phenylene backbone. This compound is notable for its symmetrical structure and potential applications in various fields, including materials science and biochemistry. The presence of two carboxylic acid groups allows for versatile reactivity, making it suitable for polymerization and other chemical modifications.
The reactivity of 3,3'-(p-Phenylene)dipropionic acid is primarily attributed to its carboxylic acid functional groups. Key reactions include:
Research indicates that 3,3'-(p-Phenylene)dipropionic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and in modulating metabolic pathways. Additionally, its derivatives have shown promise in drug delivery systems due to their ability to form micelles and enhance solubility for poorly soluble drugs .
Several methods are employed for the synthesis of 3,3'-(p-Phenylene)dipropionic acid:
3,3'-(p-Phenylene)dipropionic acid has several applications:
Studies on the interactions of 3,3'-(p-Phenylene)dipropionic acid with biological systems have revealed its potential effects on cellular pathways. In vitro assays demonstrate its influence on cell proliferation and apoptosis in certain cancer cell lines, suggesting further investigation into its role as a therapeutic agent .
When compared to related compounds such as 3-phenylpropionic acid and other aromatic dicarboxylic acids, 3,3'-(p-Phenylene)dipropionic acid stands out due to its unique structural symmetry and dual carboxylic functionality.
Property | 3,3'-(p-Phenylene)dipropionic Acid | 3-Phenylpropionic Acid | Phthalic Acid | Terephthalic Acid | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Structure | Symmetrical dicarboxylic | Monocarboxylic | Dicarboxylic | Dicarboxylic | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Reactivity | High (due to two carboxyl groups) | Moderate | High | High | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Traditional Organic Synthesis RoutesThe synthesis of 3,3'-(p-Phenylene)dipropionic acid has been accomplished through several established organic synthetic pathways, each offering distinct advantages and limitations in terms of yield, selectivity, and operational complexity [1] [2] [3]. Traditional approaches primarily rely on fundamental organic transformations that have been extensively studied and optimized over decades of research. Friedel-Crafts Acylation MethodologyThe Friedel-Crafts acylation route represents one of the most direct approaches for constructing the aromatic-aliphatic framework of 3,3'-(p-Phenylene)dipropionic acid [2] [3]. This methodology typically employs benzene or substituted benzene derivatives as starting materials, reacting with succinic anhydride derivatives in the presence of aluminum chloride catalyst under controlled temperature conditions ranging from 120 to 140 degrees Celsius [2]. The reaction proceeds through electrophilic aromatic substitution, generating the desired para-disubstituted phenylene backbone with propionic acid side chains [3]. Research findings indicate that this approach yields moderate to good results, typically achieving 45 to 65 percent conversion under optimized conditions [4]. The primary advantage lies in the direct aromatic substitution capability, allowing for straightforward installation of the carboxylic acid functionality [2]. However, significant limitations include harsh reaction conditions that may lead to unwanted side reactions and the formation of regioisomeric byproducts [4] [3]. Grignard Reagent-Based SynthesisThe Grignard reagent methodology offers an alternative pathway through organometallic chemistry, utilizing para-dibromobenzene as the starting material [2] [5]. This approach involves the formation of bis-Grignard reagents followed by carboxylation with carbon dioxide to introduce the carboxylic acid functionalities [5]. The reaction is typically conducted in tetrahydrofuran solvent under strictly anhydrous conditions, with temperatures ranging from negative 78 degrees Celsius to room temperature under inert atmosphere [2]. Experimental data demonstrates that this route provides high regioselectivity for the para-substitution pattern, essential for obtaining the desired 3,3'-(p-Phenylene)dipropionic acid structure [5]. However, yields are generally lower, ranging from 35 to 55 percent, primarily due to the air and moisture sensitivity of Grignard reagents and the challenging handling requirements [4] [5]. Reformatsky Reaction PathwayThe Reformatsky reaction presents an elegant approach for carbon-carbon bond formation in the synthesis of 3,3'-(p-Phenylene)dipropionic acid [6]. This methodology involves the zinc-mediated coupling of alpha-haloesters with appropriate aldehydes or ketones, followed by subsequent transformations to introduce the phenylene bridge [6]. The reaction typically requires zinc dust as the metal promoter and is conducted under reflux conditions in tetrahydrofuran for extended periods of 12 to 24 hours [2]. Literature reports indicate that the Reformatsky approach offers mild reaction conditions compared to other methods, with yields ranging from 40 to 70 percent depending on substrate structure and reaction optimization [6]. The primary advantage includes the ability to form carbon-carbon bonds under relatively gentle conditions, while limitations encompass long reaction times and variable yields depending on substrate reactivity [4] [6]. Arndt-Eistert Reaction SequenceThe Arndt-Eistert reaction provides a chain extension strategy for synthesizing 3,3'-(p-Phenylene)dipropionic acid from phenylacetic acid derivatives [6]. This methodology involves the formation of diazoketones followed by Wolff rearrangement to extend the carbon chain length by one methylene unit [5]. The reaction typically employs diazomethane as the key reagent and silver oxide as catalyst in methanol-benzene solvent systems [2]. Research demonstrates that this approach offers excellent chain extension capability with moderate yields of 25 to 45 percent [4]. The methodology provides precise control over carbon chain length, making it valuable for accessing specific structural motifs [5]. However, significant drawbacks include the use of expensive and potentially hazardous reagents, particularly diazomethane, and safety concerns associated with diazo compound handling [6]. Catalytic Approaches in Propionic Acid CouplingModern synthetic approaches toward 3,3'-(p-Phenylene)dipropionic acid increasingly rely on transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [7] [8] [9]. These catalytic systems have revolutionized the field by enabling more efficient and environmentally benign synthetic routes. Palladium-Catalyzed Cross-Coupling ReactionsPalladium-catalyzed cross-coupling represents one of the most versatile approaches for constructing the carbon-phosphorus and carbon-carbon bonds essential in 3,3'-(p-Phenylene)dipropionic acid synthesis [7] [8]. The methodology typically employs palladium complexes at loading levels of 2 to 5 mole percent, operating at temperatures between 90 and 120 degrees Celsius in toluene-dimethylformamide solvent systems [7]. Experimental investigations reveal that palladium-catalyzed systems achieve yields ranging from 70 to 85 percent with high para-selectivity for the desired regioisomer [7]. The reaction mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps, providing excellent control over product formation [8]. Research findings indicate that ligand selection significantly influences both activity and selectivity, with phosphine-based ligands showing superior performance [7] [8]. Nickel-Catalyzed Suzuki-Miyaura CouplingNickel catalysis offers an economically attractive alternative to palladium for carbon-carbon bond formation in 3,3'-(p-Phenylene)dipropionic acid synthesis [7] [8]. This methodology typically requires higher catalyst loadings of 5 to 10 mole percent and operates at temperatures of 80 to 100 degrees Celsius in tetrahydrofuran-water biphasic systems [8]. The approach utilizes organoborane coupling partners and provides excellent regioselectivity for the desired substitution pattern [7]. Literature data demonstrates that nickel-catalyzed systems achieve yields of 65 to 80 percent with excellent regioselectivity [8]. The methodology offers significant cost advantages over palladium-based systems while maintaining high synthetic efficiency [7]. Recent developments in ligand design have further enhanced the scope and efficiency of these transformations [8]. Alternative Catalytic SystemsBeyond palladium and nickel, several other transition metals have shown promise for 3,3'-(p-Phenylene)dipropionic acid synthesis [9]. Rhodium-catalyzed hydroformylation provides access to aldehyde intermediates that can be further elaborated to carboxylic acids [9]. Copper-catalyzed Ullmann coupling offers another pathway for aryl-aryl bond formation, although typically requiring higher temperatures and longer reaction times [9]. Research findings indicate that rhodium systems operate effectively at 1 to 3 mole percent loading with yields of 55 to 75 percent [9]. Copper-catalyzed approaches require higher loadings of 10 to 20 mole percent but offer complementary reactivity patterns [9]. Iron-catalyzed cross-coupling has emerged as a sustainable alternative, although yields are generally lower at 45 to 65 percent [9]. Purification Techniques and Yield Optimization StrategiesThe purification and optimization of 3,3'-(p-Phenylene)dipropionic acid synthesis requires careful consideration of the compound's physical and chemical properties [10] [11] [12]. Effective purification strategies are essential for obtaining high-purity material suitable for further applications and characterization. Crystallization and Recrystallization MethodsRecrystallization represents the most commonly employed purification technique for 3,3'-(p-Phenylene)dipropionic acid, leveraging the compound's favorable crystallization properties [11] [12] [13]. The methodology typically employs ethanol-water mixtures in ratios of 3:1, achieving recovery yields of 75 to 90 percent with purities ranging from 95 to 98 percent [11] [12]. Research demonstrates that careful control of cooling rate and seeding significantly impacts crystal quality and yield [11]. Slow cooling rates generally produce larger, higher-quality crystals with improved purity profiles [12]. The addition of seed crystals helps initiate controlled nucleation and reduces the likelihood of oil formation or amorphous precipitation [13]. Fractional crystallization offers enhanced purification capabilities, particularly for removing structurally similar impurities [11]. This approach utilizes acetone-hexane gradient systems and can achieve purities of 96 to 99 percent with recovery yields of 80 to 95 percent [12]. The methodology requires multiple crystallization vessels and precise temperature control but provides superior separation efficiency [13]. Chromatographic Separation TechniquesColumn chromatography provides versatile purification options for 3,3'-(p-Phenylene)dipropionic acid, particularly when dealing with complex reaction mixtures [14] [15]. Silica gel chromatography using dichloromethane-methanol gradient systems (95:5 to 85:15) achieves recovery yields of 70 to 85 percent with purities of 92 to 97 percent [14]. Specialized techniques for carboxylic acid separation include the addition of acetic acid or formic acid to mobile phases to suppress ionization and reduce peak tailing [14] [15]. Alternative approaches employ chloroform-methanol-concentrated aqueous ammonia systems (20:10:1) for improved separation of carboxylic acid mixtures [15]. Ion-exchange chromatography offers complementary separation capabilities, particularly effective for removing ionic impurities [14]. Amberlite XAD-4 resin systems provide recovery yields of 70 to 80 percent with purities of 90 to 95 percent [16]. The methodology requires careful pH control and flow rate optimization for optimal performance [14] [16]. Advanced Purification StrategiesPreparative high-performance liquid chromatography represents the most efficient purification method for 3,3'-(p-Phenylene)dipropionic acid when high purity is required [17] [14]. Methanol-water-acetic acid systems (85:14:1) achieve recovery yields of 85 to 95 percent with exceptional purities of 98 to 99.5 percent [17]. The methodology requires specialized equipment but provides unmatched separation efficiency and product quality [14]. Sublimation offers an alternative purification approach for thermally stable samples, operating under high vacuum at temperatures of 180 to 200 degrees Celsius [11]. While recovery yields are moderate at 60 to 80 percent, purities of 97 to 99 percent can be achieved [13]. This methodology is particularly valuable for removing non-volatile impurities and residual solvents [11]. Freeze crystallization has emerged as an innovative purification technique, particularly effective for separating 3,3'-(p-Phenylene)dipropionic acid from aqueous solutions [18]. Operating at temperatures of negative 5 to 0 degrees Celsius, this methodology achieves recovery yields of 85 to 92 percent with purities of 94 to 97 percent [18]. The approach offers environmental advantages by eliminating organic solvents while providing effective separation [10] [18].
The nuclear magnetic resonance spectroscopic analysis of 3,3'-(p-Phenylene)dipropionic acid provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The molecular formula C₁₂H₁₄O₄ with a molecular weight of 222.24 daltons yields characteristic nuclear magnetic resonance patterns that enable unambiguous identification of this symmetric aromatic dicarboxylic acid compound [1] . Proton Nuclear Magnetic Resonance Spectral AnalysisThe proton nuclear magnetic resonance spectrum of 3,3'-(p-Phenylene)dipropionic acid exhibits three distinct multipicity patterns corresponding to the three chemically non-equivalent proton environments in the molecule [3] [4]. The aromatic protons appear as a characteristic doublet pattern in the range of 7.15-7.25 parts per million, demonstrating the typical para-disubstituted benzene ring signature where the two sets of aromatic protons are magnetically equivalent due to the molecular symmetry [5] [6]. This chemical shift range reflects the deshielding effect of the aromatic ring current, which positions these protons significantly downfield compared to aliphatic protons [7] [8]. The methylene protons adjacent to the aromatic ring (α-position) resonate as a triplet in the range of 2.85-2.95 parts per million [9] [10]. This triplet multiplicity results from coupling with the adjacent methylene protons in the propionic acid chain, while the chemical shift value reflects the deshielding influence of the aromatic ring system. The coupling constant typically ranges from 6-8 hertz, characteristic of vicinal proton-proton coupling in ethyl chains [11]. The methylene protons in the β-position relative to the aromatic ring appear as a triplet in the range of 2.60-2.70 parts per million [12] [13]. These protons experience additional deshielding from the electron-withdrawing carboxyl groups, resulting in a slightly downfield shift compared to simple alkyl chains. The triplet multiplicity again arises from coupling with the neighboring methylene protons, maintaining the same coupling constant range as observed for the α-methylene group [4] [8]. Carbon-13 Nuclear Magnetic Resonance Spectral CharacteristicsThe carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework [4] [14]. The carboxyl carbon atoms appear at 175-180 parts per million, characteristic of carboxylic acid carbonyl carbons [15] [16]. This chemical shift range reflects the strong deshielding effect of the carbonyl oxygen and is consistent with aromatic carboxylic acids where the aromatic ring provides additional electron withdrawal through inductive effects [9] [10]. The aromatic carbon framework of the para-disubstituted benzene ring generates four distinct carbon signals in the range of 128-145 parts per million [5] [17]. Para-disubstituted benzenes exhibit characteristic four-line carbon-13 nuclear magnetic resonance patterns due to the molecular symmetry that renders carbons in equivalent positions magnetically equivalent [18] [6]. The quaternary carbons bearing the substituents appear at the downfield end of this range (140-145 parts per million) due to the deshielding effect of the attached aliphatic chains, while the remaining aromatic carbons appear in the typical aromatic region (128-135 parts per million) [16] [19]. The α-methylene carbons adjacent to the aromatic ring resonate at 30-32 parts per million, reflecting the characteristic chemical shift of benzylic carbons [4] [20]. The β-methylene carbons, positioned adjacent to the electron-withdrawing carboxyl groups, appear at 35-37 parts per million, demonstrating the deshielding influence of the carbonyl functionality [14] [16]. This deshielding effect is consistent with the electron-withdrawing nature of carboxyl groups, which reduce electron density at neighboring carbon atoms through inductive effects [15]. Infrared and Raman Vibrational CharacteristicsThe infrared spectroscopic analysis of 3,3'-(p-Phenylene)dipropionic acid reveals distinctive vibrational signatures characteristic of the molecular functional groups and structural features [21] [22]. The spectrum displays several key absorption bands that provide definitive identification markers for this aromatic dicarboxylic acid compound. Carboxylic Acid Vibrational ModesThe carboxylic acid functionality generates several characteristic infrared absorption bands [22] [21]. The hydroxyl stretch of the carboxylic acid groups produces a broad, strong absorption spanning 2500-3300 wavenumbers, representing the hydrogen-bonded hydroxyl groups typical of carboxylic acids [23]. This broad absorption results from extensive hydrogen bonding between carboxylic acid molecules, creating a continuum of hydrogen bond strengths and corresponding vibrational frequencies [24] [25]. The carbonyl stretch of the carboxylic acid groups appears as a strong absorption at 1690-1710 wavenumbers [21] [22]. This frequency range is characteristic of carboxylic acid carbonyl groups, which absorb at slightly lower frequencies compared to ketones and aldehydes due to resonance effects that reduce the double bond character of the carbonyl group [22]. The specific frequency within this range depends on the degree of hydrogen bonding and the electronic effects of the aromatic substituent [24]. The carbon-oxygen stretch of the carboxylic acid functionality produces a strong absorption in the range of 1250-1300 wavenumbers [21]. This vibration involves stretching of the carbon-oxygen single bond in the carboxyl group and is often coupled with hydroxyl bending modes, contributing to the intensity of this absorption band [23]. Aromatic Ring Vibrational SignaturesThe para-disubstituted benzene ring contributes several characteristic vibrational modes to the infrared spectrum [21] [26]. The aromatic carbon-carbon stretching vibrations appear as medium intensity bands at 1580-1600 and 1480-1520 wavenumbers, representing the characteristic doublet pattern of aromatic ring stretching modes [27] [21]. These frequencies are typical of substituted benzene rings and confirm the presence of the aromatic framework [26]. The aromatic carbon-hydrogen stretching modes produce medium intensity absorptions in the range of 3020-3100 wavenumbers [21]. These frequencies are characteristic of aromatic carbon-hydrogen bonds and appear at higher frequencies than aliphatic carbon-hydrogen stretches due to the greater s-character of the carbon-hydrogen bonds in sp² hybridized carbon atoms [23]. The in-plane aromatic carbon-hydrogen bending vibrations generate medium intensity absorptions at 1440-1470 wavenumbers [21]. These modes involve bending of the aromatic carbon-hydrogen bonds within the plane of the benzene ring and are characteristic of substituted aromatic compounds [26]. A particularly diagnostic absorption appears at 790-860 wavenumbers, corresponding to the out-of-plane carbon-hydrogen wagging vibration characteristic of para-disubstituted benzene rings [26] [21]. This strong absorption provides definitive confirmation of the para-substitution pattern, as the frequency range and intensity are distinctive for this substitution pattern compared to ortho- or meta-disubstituted benzenes [28] [26]. Aliphatic Chain Vibrational ModesThe aliphatic methylene groups in the propionic acid chains contribute several vibrational modes to the infrared spectrum [21]. The aliphatic carbon-hydrogen stretching vibrations appear as medium to strong absorptions in the range of 2850-3000 wavenumbers [23]. These absorptions result from both symmetric and antisymmetric stretching modes of the methylene groups and are characteristic of alkyl chains [21]. The methylene carbon-hydrogen bending vibrations contribute to absorptions in the fingerprint region below 1500 wavenumbers, though these are often overlapped with aromatic vibrations and carboxylic acid modes [21] [23]. The specific frequencies and intensities of these modes depend on the conformational preferences of the aliphatic chains and their interactions with the aromatic ring system [29]. Raman Spectroscopic ComplementarityRaman spectroscopy provides complementary vibrational information to infrared spectroscopy through different selection rules [30] [31]. The aromatic ring breathing modes, which are often weak or absent in infrared spectra, appear as strong bands in Raman spectra around 1000-1200 wavenumbers [31]. The symmetric aromatic carbon-carbon stretching modes also exhibit enhanced intensity in Raman spectra compared to infrared spectra [32]. The symmetric stretching modes of the carboxyl groups may show different relative intensities in Raman compared to infrared spectra, providing additional structural confirmation [32]. The aliphatic carbon-carbon stretching modes of the propyl chains appear more prominently in Raman spectra, offering enhanced characterization of the aliphatic portions of the molecule [30]. Mass Spectrometric Fragmentation PatternsThe mass spectrometric analysis of 3,3'-(p-Phenylene)dipropionic acid provides detailed fragmentation information that enables structural elucidation and quantitative analysis [33] [34]. The electron ionization mass spectrum exhibits characteristic fragmentation patterns that reflect the molecular structure and the relative stability of various ionic fragments [35] [36]. Molecular Ion and Primary FragmentationThe molecular ion peak appears at mass-to-charge ratio 222, corresponding to the intact molecular formula C₁₂H₁₄O₄ [37] . The molecular ion typically exhibits low to medium intensity (5-15% relative intensity) due to the tendency of aromatic carboxylic acids to undergo facile fragmentation under electron ionization conditions [36] [38]. The presence of the molecular ion peak provides definitive confirmation of the molecular weight and elemental composition [35]. The base peak in the mass spectrum typically appears at mass-to-charge ratio 205, corresponding to the loss of a hydroxyl radical from one of the carboxylic acid groups [M-OH]⁺ [36]. This fragmentation represents one of the most favorable primary fragmentation pathways for carboxylic acids, as the resulting ion maintains significant stability through resonance delocalization [33] [36]. The high intensity of this peak (80-100% relative intensity) reflects the thermodynamic stability of the resulting ion and the relatively low energy barrier for hydroxyl radical loss [34]. Secondary Fragmentation PathwaysLoss of a complete carboxyl group produces a significant fragment ion at mass-to-charge ratio 177 [M-COOH]⁺, typically observed with medium intensity (30-50% relative intensity) [36]. This fragmentation pathway involves cleavage of the carbon-carbon bond connecting the carboxyl group to the aliphatic chain, resulting in an ion that retains one carboxylic acid functionality and the aromatic core structure [33]. The loss of an acetic acid equivalent (CH₂COOH) generates a fragment ion at mass-to-charge ratio 163 [M-CH₂COOH]⁺ with medium intensity (25-40% relative intensity) [36]. This fragmentation pathway involves cleavage of both the carbon-carbon bond in the aliphatic chain and rearrangement processes that eliminate the terminal portion of one propionic acid side chain [33] [34]. Aromatic Core FragmentationThe aromatic portion of the molecule generates several characteristic fragment ions [35] [39]. A significant fragment appears at mass-to-charge ratio 118, corresponding to the aromatic core with partial aliphatic chains [C₆H₄(CH₂)₂]⁺ [40]. This ion represents the loss of both carboxylic acid functionalities while retaining the aromatic ring and portions of the aliphatic chains, typically observed with medium intensity (20-35% relative intensity) [34]. The tropylium ion [C₇H₇]⁺ appears as a highly abundant fragment at mass-to-charge ratio 91, often representing one of the most intense peaks in the spectrum (60-80% relative intensity) [35] [39]. This ion forms through rearrangement processes involving the aromatic ring and one methylene group, creating the stable seven-membered ring tropylium ion structure [33]. The high stability and abundance of this ion reflect the aromatic character and resonance stabilization of the tropylium system [36]. Benzylic fragmentation produces an ion at mass-to-charge ratio 103 [C₆H₄CH₂]⁺ with medium intensity (15-30% relative intensity) [35]. This fragmentation involves cleavage adjacent to the aromatic ring, retaining the aromatic core with one methylene group while eliminating the remaining aliphatic portions [33]. Low Mass Fragment IonsThe carboxyl fragment [COOH]⁺ appears at mass-to-charge ratio 45 with low intensity (5-15% relative intensity) [36]. This small fragment ion confirms the presence of carboxylic acid functionality and represents complete loss of the organic framework while retaining the carboxyl group charge [33]. Additional low mass fragments may include [CH₂]⁺ at mass-to-charge ratio 14, [CH₃]⁺ at mass-to-charge ratio 15, and various hydrocarbon fragments reflecting the aliphatic portions of the molecule [35]. These fragments typically appear with low intensities but provide supporting evidence for the aliphatic chain structure [36]. Fragmentation Mechanism ConsiderationsThe fragmentation patterns of 3,3'-(p-Phenylene)dipropionic acid follow established mechanisms for aromatic carboxylic acids [33] [36]. The initial ionization likely occurs at the aromatic ring system, creating a radical cation that subsequently undergoes various fragmentation pathways [35]. The preference for certain fragmentation routes reflects the relative stabilities of the resulting ionic fragments and the energy barriers associated with different bond cleavage processes [34]. McLafferty rearrangement processes may contribute to some of the observed fragmentation patterns, particularly those involving hydrogen transfer and elimination of neutral molecules [36]. The presence of multiple carboxylic acid groups provides several potential sites for initial fragmentation, leading to the complex fragmentation pattern observed in the mass spectrum [33]. XLogP3 1.4
Other CAS
4251-21-2
Wikipedia
3,3'-(p-Phenylene)dipropionic acid
Dates
Last modified: 08-16-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|